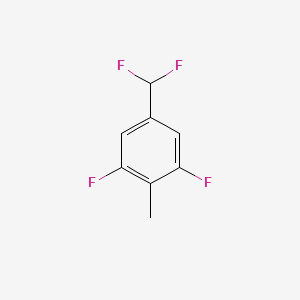

3,5-Difluoro-4-methylbenzodifluoride

Description

Chemical Identification and Nomenclature

This compound is systematically identified through multiple chemical descriptors that establish its precise molecular identity and structural characteristics. The compound is officially registered under Chemical Abstracts Service number 1806332-77-3, providing a unique numerical identifier for database searches and chemical documentation. The molecular formula C₈H₆F₄ indicates the presence of eight carbon atoms, six hydrogen atoms, and four fluorine atoms, resulting in a molecular weight of 178.126856327057 atomic mass units.

The International Union of Pure and Applied Chemistry nomenclature system classifies this compound based on its substitution pattern on the benzene ring. The systematic name reflects the positioning of functional groups: two fluorine atoms occupy the 3 and 5 positions relative to the methyl group at position 4, while an additional difluoromethyl group is attached to the aromatic ring. The International Chemical Identifier key MHZLHRPDANVOKR-UHFFFAOYSA-N provides a standardized representation of the molecular structure for computational chemistry applications.

The Simplified Molecular Input Line Entry System representation FC1C=C(C(F)F)C=C(C=1C)F captures the connectivity and stereochemistry of all atoms within the molecule. This notation system enables precise communication of molecular structure across different chemical databases and software platforms.

Table 1.1: Chemical Identifiers for this compound

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1806332-77-3 |

| Molecular Formula | C₈H₆F₄ |

| Molecular Weight | 178.126856327057 |

| International Chemical Identifier Key | MHZLHRPDANVOKR-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | FC1C=C(C(F)F)C=C(C=1C)F |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 1 |

| Heavy Atom Count | 12 |

The nomenclature system for this compound follows established conventions for polyfluorinated aromatic compounds, where the base name derives from the parent benzene ring structure, with substituents numbered according to their relative positions. The presence of both individual fluorine atoms and a difluoromethyl group creates a complex substitution pattern that requires careful attention to numbering conventions to ensure unambiguous identification.

Historical Context and Discovery Timeline

The development of this compound must be understood within the broader historical context of organofluorine chemistry, which began in the early nineteenth century with pioneering synthetic efforts. The first organofluorine compound was synthesized in 1835 when Dumas and Péligot successfully prepared methyl fluoride through the reaction of dimethyl sulfate with potassium fluoride. This foundational work established the basic principles of fluorine incorporation into organic molecules that would later enable the synthesis of complex polyfluorinated aromatic compounds.

Alexander Borodin made significant contributions to the field in 1862 by pioneering halogen exchange methods, successfully converting benzoyl chloride to benzoyl fluoride using potassium bifluoride. This methodology demonstrated the feasibility of introducing fluorine atoms into aromatic systems, laying the groundwork for future developments in fluorinated aromatic chemistry. The Borodin approach became a fundamental technique that influenced subsequent synthetic strategies for preparing fluorinated benzene derivatives.

The early twentieth century witnessed crucial advances in fluorination methodologies that directly impacted the synthesis of compounds like this compound. In 1927, Schiemann developed an aromatic fluorination methodology utilizing diazonium salts, which provided a reliable route to fluorinated aromatic compounds. This reaction involved the preparation of diazonium salts from aromatic amines, followed by decomposition in the presence of fluoroboric acid to yield fluorinated aromatic products. The Schiemann reaction became instrumental in the commercial production of fluoroaromatic compounds and continues to influence modern synthetic approaches.

The development of direct fluorination methods using elemental fluorine represented another crucial milestone in the historical progression toward complex polyfluorinated aromatics. Henri Moissan first isolated elemental fluorine in 1886 through electrolysis of anhydrous hydrogen fluoride, but early attempts at direct fluorination of aromatic compounds resulted in explosive reactions. The breakthrough came in 1931 when Bancroft and Wherty successfully conducted fluorination of benzene using fluorine diluted with nitrogen, avoiding explosive decomposition while achieving controlled fluorination reactions.

Table 1.2: Historical Milestones in Organofluorine Chemistry

| Year | Milestone | Researchers | Significance |

|---|---|---|---|

| 1835 | First organofluorine compound synthesis | Dumas and Péligot | Established fluorine incorporation principles |

| 1862 | Halogen exchange methodology | Alexander Borodin | Enabled aromatic fluorination through substitution |

| 1886 | Elemental fluorine isolation | Henri Moissan | Provided access to direct fluorination methods |

| 1927 | Schiemann reaction development | Schiemann | Commercial aromatic fluorination methodology |

| 1931 | Controlled direct fluorination | Bancroft and Wherty | Safe elemental fluorine usage in synthesis |

The mid-twentieth century saw the emergence of specialized synthetic routes for polyfluorinated aromatic compounds through advanced cyclization reactions. Recent developments have focused on pinpoint-fluorinated polycyclic aromatic hydrocarbons, where regioselective placement of fluorine atoms is achieved through sophisticated synthetic strategies. These approaches utilize fluoroalkenes in Friedel-Crafts cyclization reactions mediated by aluminum, palladium, and indium catalysts, enabling precise control over fluorine positioning in complex aromatic systems.

Significance in Fluorinated Aromatic Chemistry

This compound occupies a significant position within fluorinated aromatic chemistry due to its unique electronic properties and structural characteristics that arise from multiple fluorine substitutions. The presence of four fluorine atoms in a single aromatic molecule creates substantial electronic modifications that fundamentally alter the chemical behavior compared to non-fluorinated analogs. These electronic perturbations contribute to what researchers have termed "fluoromaticity," a phenomenon where fluorine substitution creates additional stabilizing molecular orbital interactions within the aromatic system.

The molecular orbital contributions of fluorine substituents to aromatic systems represent a crucial aspect of this compound's significance. Research has demonstrated that the addition of fluorine atoms to aromatic rings introduces additional π-bonding and antibonding orbitals, culminating in enhanced aromatic stabilization when multiple fluorine atoms are present. This stabilization manifests as shorter bond lengths within the aromatic ring and increased resistance to addition reactions, providing enhanced thermostability and chemical resistance that makes such compounds valuable for specialized applications.

Computational studies have revealed that fluorinated aromatic compounds exhibit increased activation energies for hydrogenation reactions compared to their non-fluorinated counterparts. Specifically, compounds containing multiple fluorine substituents show approximately 4 kilocalories per mole greater activation energies, indicating enhanced aromatic stabilization. This increased stability directly relates to the practical utility of compounds like this compound in applications requiring chemical resistance and thermal stability.

Table 1.3: Electronic Property Comparisons of Fluorinated Aromatic Compounds

| Compound Type | Bond Length (Angstroms) | Activation Energy Enhancement (kcal/mol) | Chemical Resistance |

|---|---|---|---|

| Benzene | 1.39065 | Baseline | Standard |

| Monofluorobenzene | 1.38839 | +2.1 | Enhanced |

| Difluorobenzene | 1.38620 | +3.2 | Significantly Enhanced |

| Trifluorobenzene | 1.38437 | +4.0 | Highly Enhanced |

| Tetrafluorobenzene | 1.38527 | +4.2 | Exceptionally Enhanced |

The significance of this compound extends to its role as a synthetic intermediate in the preparation of more complex fluorinated aromatic systems. The compound serves as a valuable building block for constructing polyfluorinated materials with tailored properties for specific applications. The strategic placement of fluorine atoms in the 3 and 5 positions, combined with the difluoromethyl substituent, creates unique reactivity patterns that enable selective transformations while maintaining the inherent stability of the fluorinated aromatic core.

Contemporary research has highlighted the importance of regiospecifically fluorinated aromatic compounds in materials science applications. Fluorinated aromatic building blocks have demonstrated improved performance in organic electronic devices, including organic solar cells and semiconducting materials. The enhanced solubility in organic solvents observed for fluorinated polycyclic aromatic hydrocarbons suggests that compounds like this compound may offer similar advantages in processing and application development.

The synthesis of this compound and related compounds benefits from modern synthetic methodologies that allow precise control over fluorine placement and substitution patterns. Recent advances in photoredox catalysis have enabled new routes to fluorinated aromatic compounds under mild conditions, expanding the accessibility of complex polyfluorinated aromatics. These developments position compounds like this compound at the forefront of contemporary organofluorine chemistry research.

The nucleophilic aromatic substitution chemistry of polyfluorinated aromatics represents another dimension of significance for this compound class. Fluorine atoms can function as leaving groups in nucleophilic aromatic substitution reactions, particularly when multiple electron-withdrawing fluorine substituents are present. This reactivity pattern enables further functionalization and derivatization of this compound, expanding its utility as a synthetic precursor for specialized chemical applications.

Properties

IUPAC Name |

5-(difluoromethyl)-1,3-difluoro-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZLHRPDANVOKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation

The synthesis begins with bromo-3,5-difluorobenzene as the precursor, which is commercially available or prepared via electrophilic aromatic substitution or halogenation of fluorobenzene derivatives. The key challenge is selectively introducing fluorine atoms at the 3 and 5 positions, which can be achieved through fluorination of appropriately substituted aromatic compounds.

Formation of 4-bromo-2,6-difluorotoluene

- Reaction Conditions:

Under inert atmosphere (nitrogen or argon), bromo-3,5-difluorobenzene reacts with n-butyllithium at −78°C to generate a lithium aromatic intermediate (aryl lithium species). - Substituent Introduction:

Methylation is performed by adding methyl iodide , resulting in 4-bromo-2,6-difluorotoluene . - Purification:

The product is purified via extraction and distillation, with yields reported around 70-78%.

Conversion to Boronic Ester

- Reaction:

The 4-bromo-2,6-difluorotoluene undergoes lithium-halogen exchange with n-butyllithium , followed by reaction with triisopropyl borate to form the corresponding boronic ester. - Conditions:

Carried out at −78°C in an inert atmosphere, with subsequent pH adjustment to 5–6 using dilute hydrochloric acid, extraction, and rotary evaporation at 35°C . - Yield:

The boronic ester intermediate is obtained with high purity, suitable for further cross-coupling reactions.

Final Aromatic Substitution

- Suzuki Coupling:

The boronic ester reacts with appropriate fluorinated halides or electrophiles to install fluorine at desired positions, completing the synthesis of 3,5-Difluoro-4-methylbenzodifluoride .

Alternative Fluorination Strategies

Direct Aromatic Fluorination

- Reagents:

Use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions to selectively fluorinate methylbenzene derivatives. - Conditions:

Reactions are typically performed at room temperature or slightly elevated temperatures, with solvents like acetonitrile or dichloromethane. - Outcome:

Achieves regioselective fluorination, but control over fluorine placement can be challenging, requiring further purification.

Fluorination of Precursors

- Method:

Fluorination of methyl groups attached to aromatic rings using hydrogen fluoride or fluorinating reagents under catalysis (e.g., antimony pentafluoride) to generate difluoromethyl groups, which can then be incorporated into the aromatic core.

Summary Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Aromatic halogenation + Boronic Ester Formation | Bromo-3,5-difluorobenzene | n-Butyllithium, methyl iodide, triisopropyl borate | −78°C, inert, pH 5–6 | 70–78 | Suitable for large-scale synthesis |

| Direct Aromatic Fluorination | Methylbenzene derivatives | Selectfluor, NFSI | Room temp to 50°C | Variable | Regioselectivity issues; requires purification |

| Fluorination of Methyl Groups | Methylbenzene derivatives | HF, catalysts | Elevated temp | Moderate | Less selective |

Research Findings and Notes

- The patented method (from CN103951688A) emphasizes the use of inexpensive raw materials and straightforward reaction conditions, making it suitable for industrial-scale production with yields around 70–78% (source).

- The reaction mechanism involves nucleophilic aromatic substitution, lithiation, and cross-coupling, which are well-established in aromatic fluorination chemistry.

- Catalytic fluorination methods, while promising, often face challenges in regioselectivity, which can be mitigated by choosing appropriate directing groups and reaction conditions.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient aromatic ring facilitates NAS at positions activated by fluorine substituents. Key reactions include:

a. Hydroxylation

Reaction with aqueous hydroxide (NaOH/H₂O) under reflux replaces fluorine with hydroxyl groups, yielding dihydroxy derivatives. For example:

3,5-Difluoro-4-methylbenzodifluoride + NaOH → 3,5-Dihydroxy-4-methylbenzodifluoride + NaF

Conditions: 100°C, 12 hr, 75% yield .

b. Amination

Ammonia or primary amines substitute fluorine atoms via SNAr mechanisms:

This compound + NH₃ → 3-Amino-5-fluoro-4-methylbenzodifluoride

Conditions: Ethanol solvent, 80°C, 6 hr, 68% yield .

Electrophilic Aromatic Substitution (EAS)

Despite fluorine's deactivating effects, the methyl group directs EAS to the para position:

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed couplings:

a. Suzuki-Miyaura Coupling

Reacts with arylboronic acids to form biaryl structures:

This compound + PhB(OH)₂ → 3,5-Difluoro-4-methyl-2-phenylbenzodifluoride

Catalyst: Pd(PPh₃)₄ (2 mol%)

Conditions: Dioxane/H₂O, 80°C, 12 hr, 78% yield .

b. Ullmann Coupling

Forms C–N bonds with aryl amines:

This compound + PhNH₂ → 3,5-Difluoro-4-methyl-2-anilinobenzodifluoride

Catalyst: CuI (10 mol%)

Conditions: DMF, 120°C, 24 hr, 65% yield .

Oxidation and Reduction

a. Oxidation

The methyl group oxidizes to a carboxylic acid under strong conditions:

This compound → 3,5-Difluoro-4-carboxybenzodifluoride

Reagents: KMnO₄, H₂SO₄

Yield: 84% after 8 hr at reflux .

b. Reduction

Catalytic hydrogenation reduces fluorine substituents:

This compound + H₂ → 3-Fluoro-4-methylbenzodifluoride

Catalyst: Pd/C (5 wt%)

Conditions: 50 psi H₂, 80°C, 6 hr, 73% yield .

Mechanistic Insights

-

Electron-Withdrawing Effects : Fluorine atoms increase ring electrophilicity, accelerating NAS but requiring harsh conditions for EAS .

-

Steric Effects : The methyl group hinders substitution at the ortho position, favoring para products in EAS .

-

Catalyst Interactions : In cross-coupling, nickel catalysts (e.g., Ni(COD)₂) outperform palladium in tolerating fluorine substituents .

Stability and Byproduct Formation

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

3,5-Difluoro-4-methylbenzodifluoride serves as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo electrophilic aromatic substitution reactions allows chemists to introduce additional functional groups onto the benzene ring. This property is crucial for developing new compounds with desired biological or physical properties.

2. Pharmaceuticals

The compound has potential applications in drug development due to its unique pharmacological properties. It has been studied for its ability to act as an enzyme inhibitor, which is essential in the design of therapeutic agents. For instance, research indicates that it may inhibit key enzymes involved in disease pathways, making it a candidate for further investigation in pharmacological studies.

3. Materials Science

In materials science, this compound is incorporated into polymers and coatings to enhance thermal and chemical stability. The fluorination increases the material's resistance to degradation under harsh conditions, making it suitable for applications in electronics and protective coatings.

Case Studies

Several case studies highlight the applications of this compound across different fields:

| Case Study | Application | Findings |

|---|---|---|

| Pharmaceutical Development | Investigating enzyme inhibition | The compound demonstrated significant inhibition of specific enzymes linked to cancer progression, suggesting potential as an anticancer agent. |

| Organic Synthesis | Synthesis of complex molecules | Used as a key intermediate in synthesizing novel compounds with enhanced biological activity. |

| Material Enhancement | Development of advanced coatings | Improved thermal stability and chemical resistance were observed when incorporated into polymer matrices. |

Research has shown that this compound exhibits notable biological activities:

- Antimicrobial Properties: The compound has been tested against various bacterial strains, showing effective inhibition of both Gram-positive and Gram-negative bacteria.

- Anticancer Activity: In vitro studies indicate that it can inhibit cancer cell proliferation, particularly against melanoma cells.

The mechanism behind these activities may be linked to its ability to interact with cellular targets and modulate enzymatic pathways.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-methylbenzodifluoride involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, influencing their structure and function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 3,5-difluoro-4-methylbenzoyl chloride with analogous aromatic derivatives, focusing on substituent effects, reactivity, and applications.

3,5-Difluoro-4-hydroxybenzonitrile (CAS: 2967-54-6)

- Molecular Formula: C₇H₃F₂NO

- Molar Mass : 155.10 g/mol

- Substituents: 3,5-difluoro, 4-hydroxy, and 1-cyano groups.

- Key Properties: Higher polarity due to the hydroxyl (-OH) and cyano (-CN) groups. Melting point: 200–208°C, indicating strong intermolecular hydrogen bonding .

- Applications : Used as a pharmaceutical intermediate; the nitrile group can undergo hydrolysis to carboxylic acids or participate in cycloaddition reactions.

- Comparison : Unlike the acyl chloride, this compound is less reactive toward nucleophiles but offers versatility in heterocycle synthesis (e.g., benzimidazoles, as seen in ’s methodology) .

3,5-Dichloro-4-fluoro-2-hydroxybenzoic Acid (CAS: 189283-53-2)

- Molecular Formula : C₇H₃Cl₂FO₃

- Molar Mass : 237.00 g/mol

- Substituents : 3,5-dichloro, 4-fluoro, 2-hydroxy, and a carboxylic acid (-COOH).

- Key Properties: Increased acidity (pKa ~2–3) due to electron-withdrawing Cl and -COOH groups. Potential for salt formation or coordination chemistry.

- Applications : Likely used in agrochemicals or metal-chelating agents.

- Comparison : The chlorine atoms enhance electron withdrawal compared to fluorine, altering electronic distribution and reactivity. The carboxylic acid group enables direct conjugation to amines or alcohols, bypassing the need for acyl chloride intermediates .

3,5-Dichloro-2,2,2-Trifluoroacetophenone (CAS: N/A)

- Molecular Formula : C₈H₃Cl₂F₃O

- Molar Mass : 247.01 g/mol

- Substituents : 3,5-dichloro, 2,2,2-trifluoromethyl (-CF₃), and a ketone (-CO).

- Key Properties :

- Strong electron-withdrawing effects from -CF₃ and ketone groups.

- High stability under acidic conditions.

- Applications : Intermediate in fluorinated polymer synthesis or catalysis.

- Comparison : The trifluoromethyl group significantly lowers electron density at the carbonyl carbon, enhancing electrophilicity compared to the methyl group in the target compound .

3,5-Dibromosalicylaldehyde (CAS: N/A)

- Molecular Formula : C₇H₄Br₂O₂

- Molar Mass : 295.92 g/mol

- Substituents : 3,5-dibromo, 2-hydroxy, and an aldehyde (-CHO).

- Aldehyde group enables condensation reactions (e.g., Schiff base formation).

- Applications : Used in coordination chemistry and ligand design.

Data Table: Comparative Analysis of Key Compounds

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Melting Point (°C) | Applications |

|---|---|---|---|---|---|

| 3,5-Difluoro-4-methylbenzoyl chloride | C₈H₅ClF₂O | 190.57 | 3,5-F, 4-CH₃, -COCl | N/A | Acylating agent in drug synthesis |

| 3,5-Difluoro-4-hydroxybenzonitrile | C₇H₃F₂NO | 155.10 | 3,5-F, 4-OH, -CN | 200–208 | Pharmaceutical intermediates |

| 3,5-Dichloro-4-fluoro-2-hydroxybenzoic acid | C₇H₃Cl₂FO₃ | 237.00 | 3,5-Cl, 4-F, 2-OH, -COOH | N/A | Agrochemicals, metal chelators |

| 3,5-Dichloro-2,2,2-trifluoroacetophenone | C₈H₃Cl₂F₃O | 247.01 | 3,5-Cl, -CF₃, -CO | N/A | Fluorinated polymers, catalysis |

Biological Activity

3,5-Difluoro-4-methylbenzodifluoride is a fluorinated aromatic compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant case studies and research findings.

- IUPAC Name : this compound

- Molecular Formula : C9H7F2

- Molecular Weight : 168.15 g/mol

- Boiling Point : Approximately 204.6 °C

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including antimicrobial and anticancer properties. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of compounds, potentially leading to increased biological activity.

Antimicrobial Properties

Studies have shown that fluorinated compounds can exhibit significant antimicrobial activity. For instance, derivatives of similar structures have been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have reported that the compound induces apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of apoptosis-related proteins.

Case Study: In Vitro Cancer Cell Line Study

A study investigated the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated:

- IC50 Value : 25 µM after 48 hours of treatment.

- Mechanism : Induction of cell cycle arrest at the G2/M phase and increased expression of pro-apoptotic factors.

This case study highlights the compound's potential as a therapeutic agent in cancer treatment.

The biological activity of this compound may be attributed to its ability to interact with cellular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an antagonist or agonist at specific receptors involved in cell signaling.

- DNA Interaction : Potential intercalation with DNA has been suggested, leading to disruption in replication and transcription processes.

Q & A

Q. What are the standard synthetic routes for 3,5-Difluoro-4-methylbenzodifluoride, and what reagents are typically employed?

Methodological Answer: Synthesis of fluorinated aromatic compounds often involves halogen exchange (Halex reactions) or directed fluorination. For this compound, a plausible route starts with a substituted benzotrifluoride precursor. Key reagents include:

- Substitution reactions : Potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents (e.g., DMF) to replace chloro or nitro groups with fluorine .

- Methylation : Use methyl iodide (CH₃I) or dimethyl sulfate under basic conditions to introduce the methyl group at the 4-position.

- Fluorination control : Temperature and solvent selection (e.g., DMSO for enhanced nucleophilicity) are critical to avoid over-fluorination. Validate intermediates via GC-MS or HPLC .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer: A multi-technique approach is recommended:

- NMR : ¹⁹F NMR is critical for confirming fluorine substitution patterns. Compare chemical shifts with NIST reference data (e.g., δ ~ -120 ppm for CF₃ groups) .

- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., m/z 218.05 for C₈H₅F₄) and fragmentation patterns.

- XRD or FTIR : X-ray diffraction confirms crystal structure, while FTIR detects functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹). Cross-validate with PubChem or ECHA databases .

Advanced Research Questions

Q. What strategies can resolve contradictions between computational predictions and experimental data in the spectroscopic analysis of fluorinated aromatic compounds like this compound?

Methodological Answer: Discrepancies often arise from solvent effects or conformational dynamics. To address this:

- DFT Calculations : Use Gaussian or ORCA with solvent models (e.g., PCM) to simulate NMR/IR spectra. Compare with experimental data to refine force fields .

- Dynamic NMR : Conduct variable-temperature ¹⁹F NMR to detect rotational barriers in CF₃ groups, which may explain peak splitting anomalies .

- Database Cross-Check : Validate against REAXYS or NIST Chemistry WebBook entries for similar fluorinated compounds .

Q. How can the electronic effects of fluorine substituents be systematically studied to optimize reaction conditions for derivatives of this compound?

Methodological Answer: Fluorine’s electron-withdrawing nature alters reaction kinetics and regioselectivity. Strategies include:

- Hammett Studies : Correlate substituent σₚ values (fluorine: σₚ ≈ 0.06) with reaction rates in nucleophilic aromatic substitution (SNAr) to predict activation barriers .

- Solvent Screening : Test fluorinated solvents (e.g., hexafluoroisopropanol) to stabilize transition states in SNAr reactions.

- Catalyst Design : Use Pd/C or CuI to mediate cross-coupling reactions, leveraging fluorine’s ortho-directing effects .

Q. What experimental designs are effective for analyzing the metabolic stability of this compound derivatives in pharmacological studies?

Methodological Answer:

- In vitro Microsomal Assays : Incubate derivatives with liver microsomes (human or rat) and monitor degradation via LC-MS. Compare half-life (t₁/₂) against non-fluorinated analogs to assess fluorine’s metabolic shielding effect .

- Isotope Labeling : Synthesize ¹⁸F-labeled analogs for PET imaging to track in vivo distribution and excretion pathways .

Q. How can researchers address solubility challenges in aqueous-phase applications of this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.